![molecular formula C8H4F6O B14744332 2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene CAS No. 651-91-2](/img/structure/B14744332.png)
2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(trifluoromethyl)-7-oxabicyclo[221]hepta-2,5-diene is a unique chemical compound known for its distinctive bicyclic structure and the presence of trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene typically involves the use of advanced organic synthesis techniques. One common method is the stereoselective ring-opening metathesis polymerization. This process is initiated by a well-defined Schrock-type initiator and involves ligand exchange in living stereoselective ring-opening metathesis polymerization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted compounds.
科学的研究の応用
2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool in studying biological interactions and mechanisms.
Industry: Used in the production of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of 2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene involves its interaction with various molecular targets. The presence of trifluoromethyl groups can enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its use, such as in polymerization or biological studies.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene: A similar compound without the trifluoromethyl groups.
2,3-Bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene: A closely related compound with similar structural features.
Uniqueness
The presence of the trifluoromethyl groups in 2,3-Bis(trifluoromethyl)-7-oxabicyclo[221]hepta-2,5-diene imparts unique chemical properties, such as increased stability and reactivity
特性
CAS番号 |
651-91-2 |
|---|---|
分子式 |
C8H4F6O |
分子量 |
230.11 g/mol |
IUPAC名 |
2,3-bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C8H4F6O/c9-7(10,11)5-3-1-2-4(15-3)6(5)8(12,13)14/h1-4H |
InChIキー |
MGVLQGGDEXTVKS-UHFFFAOYSA-N |
正規SMILES |
C1=CC2C(=C(C1O2)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


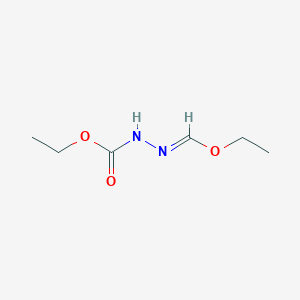
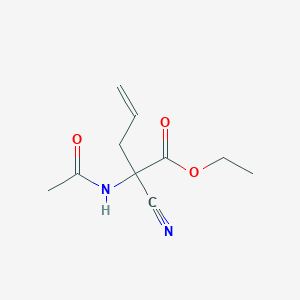
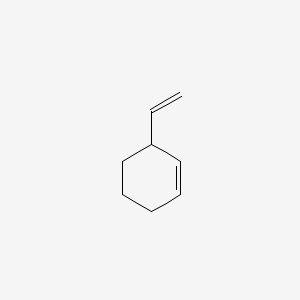
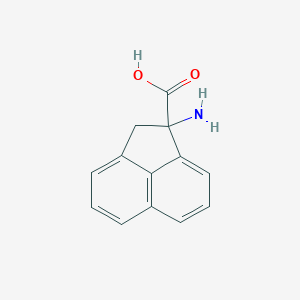
![5-Bromo-6-{[2-(2-butoxyethoxy)ethoxy]methyl}-1,3-benzodioxole](/img/structure/B14744259.png)
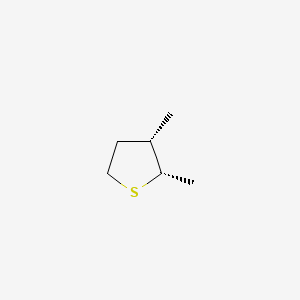
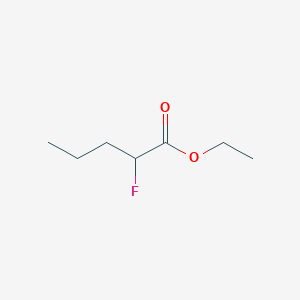
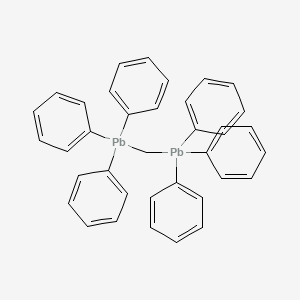
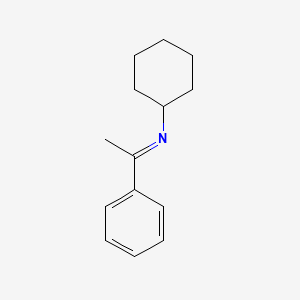
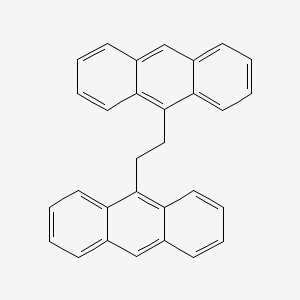
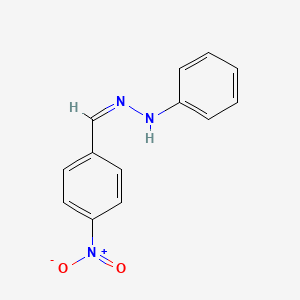
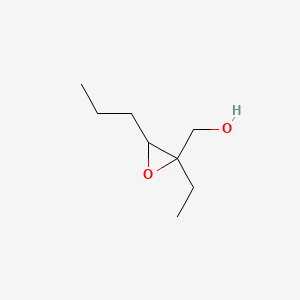
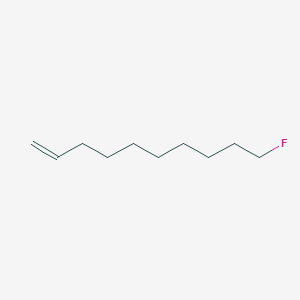
![1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone](/img/structure/B14744337.png)
